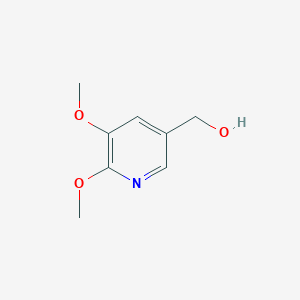![molecular formula C14H20ClNO B1390044 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine CAS No. 946787-39-9](/img/structure/B1390044.png)
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine
描述
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . It is a piperidine derivative containing a chlorinated phenoxy group. The compound’s structure combines a piperidine ring with a substituted phenoxy group, making it an intriguing target for further investigation.
Synthesis Analysis
The synthesis of This compound involves the reaction of 4-Chloro-3,5-dimethylphenol (a precursor) with piperidine under specific conditions. Although detailed synthetic pathways may vary, this compound is typically prepared through a nucleophilic substitution reaction. Researchers have explored various synthetic routes to optimize yield and purity .
作用机制
The exact mechanism of action of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine is not yet known. However, it is believed to act as a modulator of several neurotransmitter systems, including the cholinergic, dopaminergic, and serotoninergic systems. It is also believed to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have a number of effects on the central nervous system, including sedative, anxiolytic, and anticonvulsant effects. It has also been found to have a number of effects on the cardiovascular system, including vasodilatory and antihypertensive effects. In addition, it has been found to have a number of effects on the immune system, including immunomodulatory and anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine for use in lab experiments include its low cost, its easy synthesis, and its wide range of biochemical and physiological effects. Its low cost makes it an attractive option for researchers on a budget, and its easy synthesis makes it a useful tool for drug discovery and drug delivery research. Its wide range of effects makes it a valuable tool for studying the structure-activity relationships of various drug molecules.
The limitations of this compound for use in lab experiments include its lack of specificity, its lack of selectivity, and its lack of long-term stability. Its lack of specificity means that it may have unintended effects on other systems, and its lack of selectivity means that it may interact with other molecules in unexpected ways. Its lack of long-term stability means that it may degrade over time, resulting in decreased efficacy.
未来方向
There are a number of potential future directions in which 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine could be used. For example, it could be used as a scaffold for the design of novel compounds with potential therapeutic applications. It could also be used to study the effects of various drugs on the nervous system, and it could be used to study the effects of various drugs on the cardiovascular system. In addition, it could be used to study the effects of various drugs on the immune system, and it could be used to study the effects of various drugs on the endocrine system. Finally, it could be used to study the effects of various drugs on the gastrointestinal system, and it could be used to study the effects of various drugs on the reproductive system.
科学研究应用
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine has been used in a variety of scientific research applications, including drug discovery, drug delivery, and pharmaceutical research. It has been used as a scaffold for the design of novel compounds with potential therapeutic applications, and it has also been used as a model compound for studying the structure-activity relationships of various drug molecules. In addition, it has been used to study the effects of various drugs on the nervous system, and it has also been used to study the effects of various drugs on the cardiovascular system.
属性
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-10-6-13(7-11(2)14(10)15)17-9-12-4-3-5-16-8-12/h6-7,12,16H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVFPTSVZDUJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228184 | |
| Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946787-39-9 | |
| Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946787-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide](/img/structure/B1389961.png)
![N-Benzyl-4-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389964.png)
![2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide](/img/structure/B1389965.png)



![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1389974.png)


![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)
![[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1389980.png)
![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/structure/B1389981.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide](/img/structure/B1389983.png)
![N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389984.png)